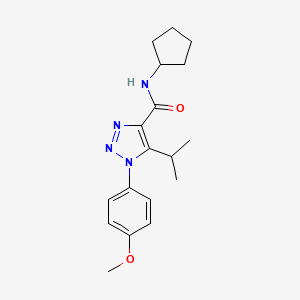![molecular formula C17H18BrN3O3 B6503056 5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide CAS No. 1396876-70-2](/img/structure/B6503056.png)
5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide, more commonly referred to as 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide, is a small molecule that has been used in various scientific research applications. This molecule has been studied for its potential biochemical and physiological effects, and its usefulness in lab experiments.
科学的研究の応用
5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide has been used in various scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine.
作用機序
The exact mechanism of action of 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase. This inhibition is thought to increase the levels of acetylcholine and the neurotransmitters serotonin, dopamine, and norepinephrine, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide are not fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase, which may lead to increased levels of acetylcholine and the neurotransmitters serotonin, dopamine, and norepinephrine, respectively. These increased levels may have a variety of effects on the body, including improved memory and cognition, increased alertness and focus, and improved mood.
実験室実験の利点と制限
5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, the multi-step synthesis process is relatively straightforward and can be completed in a relatively short amount of time. However, there are also some limitations. For example, the exact mechanism of action of this molecule is not fully understood, and further research is needed to better understand its biochemical and physiological effects. Additionally, the synthesis process is complex and requires careful monitoring, and the final product is not always pure.
将来の方向性
The potential future directions for 5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide are vast. One possible future direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to improve the synthesis process and to develop more efficient and cost-effective methods of production. Furthermore, it could be studied as a potential therapeutic agent for various diseases and disorders, such as Alzheimer’s disease, Parkinson’s disease, and depression. Finally, it could be studied as a potential drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
合成法
5-Bromo-N-Pyridine-4-Carbonyl Piperidin-4-ylmethyl Furan-2-carboxamide can be synthesized by a multi-step reaction involving the reaction of pyridine-4-carbonyl piperidine with 5-bromo-2-furancarboxylic acid, followed by the reaction of the resulting product with N-methylpiperidine. The first step involves the reaction of pyridine-4-carbonyl piperidine with 5-bromo-2-furancarboxylic acid in the presence of a base such as potassium carbonate. This reaction yields the intermediate, 5-bromo-N-piperidin-4-ylmethyl-2-furancarboxamide. The second step involves the reaction of the intermediate with N-methylpiperidine in the presence of a base such as sodium bicarbonate. This reaction yields the final product, 5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide.
特性
IUPAC Name |
5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-15-2-1-14(24-15)16(22)20-11-12-5-9-21(10-6-12)17(23)13-3-7-19-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIXHBHOLMBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-((1-isonicotinoylpiperidin-4-yl)methyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B6502986.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503002.png)
![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503006.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503009.png)
![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6503010.png)
![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6503012.png)
![(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503020.png)
![4-propoxy-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6503026.png)
![5-bromo-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6503030.png)
![1-(2-chlorophenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503065.png)
![1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503068.png)
![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6503071.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6503077.png)